molecular formula C7H12O B2579561 4,4-Dimethylpent-1-yn-3-ol CAS No. 19115-28-7

4,4-Dimethylpent-1-yn-3-ol

Cat. No.: B2579561
CAS No.: 19115-28-7
M. Wt: 112.172
InChI Key: ILPLTEOGHOQFHJ-UHFFFAOYSA-N
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Description

4,4-Dimethylpent-1-yn-3-ol is an organic compound with the molecular formula C7H12O. It is a colorless to slightly yellow oily liquid with a special smell. This compound is part of the alkyne family, characterized by a carbon-carbon triple bond. It is used in various organic synthesis processes due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethylpent-1-yn-3-ol can be synthesized through several methods. One common method involves the reaction of 3,3-dimethyl-1-butyne with formaldehyde in the presence of a base. Another method involves the reaction of 3,3-dimethyl-1-butyne with acetone in the presence of a strong base like sodium amide .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions typically include low temperatures and the use of catalysts to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylpent-1-yn-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4-Dimethylpent-1-yn-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethylpent-1-yn-3-ol involves its ability to participate in various chemical reactions due to the presence of the alkyne group. The carbon-carbon triple bond is highly reactive and can undergo addition reactions with various electrophiles and nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison: 4,4-Dimethylpent-1-yn-3-ol is unique due to its specific structural arrangement, which provides distinct reactivity compared to its similar compounds. For instance, the presence of the hydroxyl group at the third carbon position makes it more reactive in nucleophilic substitution reactions compared to 3,3-Dimethyl-1-butyne .

Properties

IUPAC Name

4,4-dimethylpent-1-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-5-6(8)7(2,3)4/h1,6,8H,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPLTEOGHOQFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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